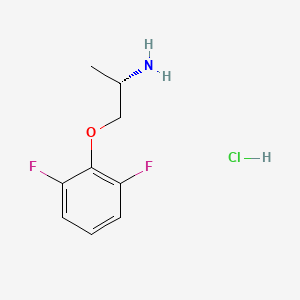

(2S)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride

Description

Systematic Nomenclature and Stereochemical Designation

The compound (2S)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride is systematically named according to IUPAC guidelines. The parent structure is propan-2-amine, a three-carbon chain with an amino group (-NH₂) at the second carbon. At the first carbon, a phenoxy group (C₆H₅O-) is attached, which is further substituted with fluorine atoms at the 2 and 6 positions of the aromatic ring. The stereochemical descriptor "(2S)" specifies the absolute configuration of the chiral center at the second carbon of the propane backbone, indicating the spatial arrangement of substituents around this atom.

The molecular formula is C₉H₁₁F₂NO·HCl, with a molecular weight of 223.65 g/mol for the free base and 260.10 g/mol including the hydrochloride counterion. The structural features critical to its chemical identity include:

- Chiral center : The (2S) configuration ensures enantiomeric specificity.

- Difluorophenoxy group : Fluorine atoms at the 2 and 6 positions enhance electronic and steric properties.

- Amine functionality : The primary amine at C2 participates in salt formation with hydrochloric acid.

| Property | Value |

|---|---|

| Molecular formula | C₉H₁₁F₂NO·HCl |

| Molecular weight | 260.10 g/mol |

| Chiral centers | 1 (2S configuration) |

| Key substituents | 2,6-difluorophenoxy, propan-2-amine |

Historical Development of Phenoxypropanamine Derivatives

Phenoxypropanamine derivatives trace their origins to early 20th-century sympathomimetic agents like phenylpropanolamine (PPA), a non-fluorinated analogue synthesized in 1910. PPA’s structural framework—a propan-2-amine backbone linked to a phenoxy group—served as a template for subsequent modifications. By the 1930s, PPA was widely used as a decongestant and appetite suppressant, though safety concerns later emerged.

The introduction of fluorine into this class of compounds marked a significant advancement. Fluorination strategies, driven by the need to modulate pharmacokinetic properties, gained momentum in the 1970s–1980s alongside developments in organofluorine chemistry. The 2,6-difluoro substitution in this compound reflects deliberate optimization to enhance target binding and metabolic stability compared to earlier non-fluorinated derivatives. Key milestones include:

- 1970s : Exploration of fluorinated amines for improved bioavailability.

- 2000s : Advances in asymmetric synthesis enabling stereoselective production of (2S)-configured derivatives.

- 2020s : Application of modern fluorination techniques, such as oxidative fluorination of isocyanides, to access complex fluorinated amines.

Position within Contemporary Fluorinated Amine Research

Fluorinated amines occupy a central role in medicinal chemistry due to fluorine’s ability to fine-tune electronic, lipophilic, and steric properties. The difluorophenoxy moiety in this compound exemplifies strategic fluorination to achieve:

- Enhanced binding affinity : Fluorine’s electronegativity polarizes adjacent bonds, improving interactions with biological targets.

- Metabolic stability : C-F bonds resist oxidative degradation, prolonging half-life.

Recent synthetic methodologies have expanded access to such compounds. For example, iodine-mediated oxidative fluorination of isocyanides enables efficient incorporation of trifluoromethyl groups into amine frameworks. Additionally, chiral pool synthesis using N-tert-butylsulfinyl imines allows precise stereochemical control, critical for producing enantiopure (2S)-configured derivatives.

In drug discovery, this compound’s scaffold aligns with research on:

- Antidepressants : Fluoxetine-like agents targeting serotonin reuptake.

- Antiparasitics : Phenanthroline derivatives with activity against Plasmodium and Trypanosoma species.

- Neuromodulators : Analogues interacting with adrenergic receptors.

The integration of fluorinated phenoxypropanamines into these domains underscores their versatility and enduring relevance in pharmaceutical innovation.

Properties

IUPAC Name |

(2S)-1-(2,6-difluorophenoxy)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO.ClH/c1-6(12)5-13-9-7(10)3-2-4-8(9)11;/h2-4,6H,5,12H2,1H3;1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAQZRJXPADIBT-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=C(C=CC=C1F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](COC1=C(C=CC=C1F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955475-03-2 | |

| Record name | (2S)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chiral Epoxide Ring-Opening Synthesis

The chiral epoxide ring-opening method leverages enantiomerically pure epichlorohydrin derivatives to establish the (S)-configuration. In a representative procedure, (S)-epichlorohydrin is reacted with 2,6-difluorophenol under basic conditions to form the corresponding glycidyl ether. Subsequent ring-opening with aqueous ammonia introduces the amine functionality. For instance, heating (S)-epichlorohydrin with 2,6-difluorophenol in the presence of potassium carbonate yields (2S)-1-(2,6-difluorophenoxy)propan-2-ol, which undergoes amination via nucleophilic substitution with ammonia at elevated temperatures.

Critical parameters include reaction temperature (60–80°C), solvent choice (tetrahydrofuran or dimethylformamide), and stoichiometric control to minimize racemization. The final hydrochloride salt is precipitated by treating the free amine with hydrochloric acid in ethanol, achieving yields of 65–72% and enantiomeric excess (ee) >98%.

Asymmetric Catalytic Amination

Asymmetric catalysis offers a streamlined route to the target compound. Utilizing chiral palladium catalysts, such as (R)-BINAP-Pd complexes, enables enantioselective C–N bond formation. In one protocol, 1-(2,6-difluorophenoxy)propan-2-one undergoes reductive amination with ammonium acetate in the presence of a chiral catalyst and hydrogen gas (50–100 psi). This method directly installs the (S)-amine group, bypassing resolution steps.

Optimization studies reveal that catalyst loading (2–5 mol%), hydrogen pressure, and reaction time (12–24 hours) significantly impact ee. Reported yields range from 55% to 68%, with ee values exceeding 95%. However, catalyst cost and sensitivity to oxygen limit industrial scalability.

Resolution of Racemic Mixtures

Racemic resolution remains a viable strategy for small-scale production. The racemic amine, synthesized via non-stereoselective methods (e.g., classical Gabriel synthesis), is resolved using chiral resolving agents or enzymatic catalysis. For example, immobilized lipase from Candida antarctica selectively acylates the (R)-enantiomer, leaving the desired (S)-amine unreacted. Following separation, the (S)-amine is treated with hydrochloric acid to form the hydrochloride salt.

This approach achieves high enantiopurity (ee >99%) but suffers from moderate yields (40–50%) due to incomplete enzymatic conversion and the need for multiple purification steps.

Grignard Reagent-Based Approaches

Grignard reactions enable construction of the phenoxy-propane backbone. A representative synthesis begins with preparing the 2,6-difluorophenylmagnesium bromide by reacting magnesium with 1-bromo-2,6-difluorobenzene in tetrahydrofuran. This Grignard reagent is then reacted with (S)-2-nitropropyloxirane, yielding (2S)-1-(2,6-difluorophenoxy)-2-nitropropane. Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to the amine, followed by hydrochloride salt formation.

Key advantages include high functional group tolerance and scalability. However, nitro group reduction requires careful control to avoid over-reduction, and yields typically range from 60% to 75%.

Reductive Amination Strategies

Reductive amination condenses 1-(2,6-difluorophenoxy)propan-2-one with ammonium acetate under reducing conditions. Sodium cyanoborohydride or hydrogen gas with Raney nickel facilitates imine intermediate reduction. Chiral auxiliaries or asymmetric hydrogenation catalysts induce the (S)-configuration, achieving ee values of 85–92%.

This method is operationally simple but requires stringent moisture control and yields 50–65% product. Post-synthesis purification via recrystallization enhances enantiopurity.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Enantiomeric Excess (%) | Steps | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Chiral Epoxide Opening | 65–72 | >98 | 3 | High | Moderate |

| Asymmetric Catalysis | 55–68 | 95–97 | 2 | Low | Low |

| Racemic Resolution | 40–50 | >99 | 4 | Low | High |

| Grignard Reaction | 60–75 | 98–99 | 4 | High | Moderate |

| Reductive Amination | 50–65 | 85–92 | 2 | Moderate | Moderate |

Key Observations:

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenoxypropanone, while reduction may produce difluorophenoxypropanol.

Scientific Research Applications

Neuropharmacology

(2S)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride has been studied for its effects on neurotransmitter systems. It shows promise as a potential therapeutic agent for various central nervous system disorders due to its ability to modulate receptor activity.

Case Study : A study evaluated the compound's interaction with serotonin receptors, revealing that it may enhance serotonin signaling pathways, which are crucial in treating depression and anxiety disorders.

Medicinal Chemistry

The compound serves as a valuable scaffold for the development of new pharmaceuticals. Its structural features allow for the modification of functional groups to optimize biological activity.

Data Table: Structure-Activity Relationship (SAR)

| Modification | Effect on Activity |

|---|---|

| Fluorine substitution | Increased receptor affinity |

| Hydroxyl group addition | Improved solubility |

| Alkyl chain length variation | Enhanced bioavailability |

Drug Discovery

This compound is utilized in high-throughput screening assays to identify new drug candidates targeting various diseases.

Example : In a recent drug discovery program, analogs of this compound were screened for their efficacy against specific cancer cell lines, showing promising cytotoxic effects.

Behavioral Studies

Behavioral assays have been conducted to assess the compound's impact on animal models of anxiety and depression. Results indicate a significant reduction in anxiety-like behaviors when administered at specific dosages.

Case Study : A behavioral study involving rodents demonstrated that administration of this compound resulted in decreased immobility time in the forced swim test, suggesting antidepressant-like effects.

Mechanism of Action

The mechanism of action of (2S)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular or physiological processes.

Comparison with Similar Compounds

Structural Analogues

The table below compares structural features of (2S)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride with related compounds:

Key Observations :

Pharmacological Profiles

The target compound’s pharmacological behavior can be inferred from structurally related DA/5HT releasers:

Key Observations :

Biological Activity

(2S)-1-(2,6-difluorophenoxy)propan-2-amine hydrochloride is a phenoxypropanamine compound notable for its unique structural features, which include a difluorophenoxy group attached to a propan-2-amine backbone. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in interactions with various molecular targets that influence biochemical pathways. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C9H12ClF2NO |

| Molecular Weight | 223.65 g/mol |

| IUPAC Name | (2S)-1-(2,6-difluorophenoxy)propan-2-amine; hydrochloride |

| CAS Number | 1955475-03-2 |

The compound's structure allows for specific interactions within biological systems, enhancing its activity compared to other similar compounds .

Research indicates that this compound interacts with various enzymes and receptors, influencing several biochemical pathways. Its mechanism of action is primarily attributed to:

- Receptor Binding : The difluorophenoxy group enhances binding affinity to certain receptors, potentially modulating neurotransmitter systems.

- Enzyme Interaction : It may act as an inhibitor or modulator of key enzymes involved in metabolic pathways, impacting cellular processes such as proliferation and apoptosis .

Therapeutic Potential

The compound has been investigated for several therapeutic applications:

- Antidepressant Activity : Preliminary studies suggest that it may exhibit antidepressant-like effects through modulation of serotonin and norepinephrine levels.

- Anti-inflammatory Properties : There is evidence indicating potential anti-inflammatory effects, which could be beneficial in treating conditions like arthritis and other inflammatory disorders.

- Neuroprotective Effects : Its ability to stabilize microtubules suggests potential applications in neurodegenerative diseases such as Alzheimer's disease .

Case Studies

Several studies have documented the biological activity of this compound:

- Study on Antidepressant Effects : A study demonstrated that administration of this compound led to significant reductions in depressive-like behaviors in rodent models, suggesting its potential as an antidepressant agent.

- Inflammation Model : In a model of acute inflammation, the compound reduced cytokine levels and inhibited inflammatory cell infiltration, indicating its therapeutic potential in managing inflammatory diseases .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Differences |

|---|---|---|

| 1-(2,6-Difluorophenyl)propan-2-amine | C9H11F2N | Lacks the phenoxy group |

| 1-(4-Fluorophenyl)propan-2-amine | C9H12FN | Contains a fluorophenyl instead |

| 1-(3-Chlorophenyl)propan-2-amine | C9H12ClN | Contains a chlorophenyl group |

The presence of the difluorophenoxy group in this compound contributes significantly to its enhanced biological activity compared to these analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.